molecular formula C11H8FN5O2 B1417531 7-(2-Fluorophenyl)-1,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid CAS No. 887031-67-6

7-(2-Fluorophenyl)-1,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid

Cat. No.: B1417531
CAS No.: 887031-67-6
M. Wt: 261.21 g/mol
InChI Key: WVWHNVZWMSFXLK-UHFFFAOYSA-N
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Description

7-(2-Fluorophenyl)-1,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid is a high-purity chemical intermediate designed for advanced pharmaceutical and heterocyclic chemistry research. This compound belongs to the 4,7-dihydrotetrazolo[1,5-a]pyrimidine class, a scaffold recognized for its significant pharmacological potential and presence in drug discovery programs . The synthesis of such derivatives is typically achieved via multi-component reactions (MCRs), which are efficient for generating molecular diversity from readily available starting materials like 5-aminotetrazole, aromatic aldehydes, and dicarbonyl compounds . The incorporation of a 2-fluorophenyl substituent at the 7-position is a strategic modification often used in medicinal chemistry to fine-tune a molecule's electronic properties, metabolic stability, and binding affinity to biological targets. Tetrazolo[1,5-a]pyrimidine cores and their dihydro derivatives are versatile building blocks investigated for a range of biological activities. Research on analogous structures has demonstrated promising anticancer and antimicrobial properties . Some derivatives have also been reported to act as inhibitors of the hepatitis B virus and exhibit antioxidant activity in free radical scavenging assays . The strong electron-withdrawing nature of the fused tetrazole ring makes these compounds particularly interesting for studying theoretical aspects of tautomerism and for the development of new materials and catalysts . Researchers can utilize this compound as a key precursor for further structural elaboration through reactions on the carboxylic acid moiety or the dihydropyrimidine ring system. It is supplied as a solid and should be stored in a cool, dry place. This product is intended for research purposes only in a laboratory setting. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

7-(2-fluorophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FN5O2/c12-7-4-2-1-3-6(7)9-5-8(10(18)19)13-11-14-15-16-17(9)11/h1-5,9H,(H,18,19)(H,13,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVWHNVZWMSFXLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2C=C(NC3=NN=NN23)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization Reaction with Sodium Azide

One approach involves the cyclization of dihydropyrimidine-2-thiones with sodium azide in the presence of a catalyst like mercuric acetate. This method is efficient for synthesizing various tetrazolo[1,5-a]pyrimidines but requires careful handling due to the toxicity of mercury compounds.

Table 1: Mercuric Acetate Catalyzed Synthesis of Dihydrotetrazolo[1,5-a]pyrimidine Derivatives

Entry R Product Yield (%)
1 H 2a 92
2 2-Cl 2b 74
3 4-MeO 2c 86
4 2-Me 2d 85
5 4-Me 2e 87
6 4-Cl 2f 79
7 4-NO2 2g 73
8 4-Br 2h 80
9 3-NO2 2i 76

Use of Gadolinium Oxide (Gd2O3) as a Catalyst

Another method utilizes Gadolinium oxide (Gd2O3) as an effective catalyst for the synthesis of dihydrotetrazolo[1,5-a]pyrimidine derivatives. This approach offers advantages such as reusability of the catalyst and shorter reaction times.

Table 2: Effect of Catalyst Loading on the Synthesis of Ethyl 5-methyl-7-aryl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylates

Entry Gd2O3 (%) Temp (°C) Time (h) Yield (%)
1 0 85 8.0 52
2 5 85 7.5 60
3 10 85 6.0 86

Solvent-Free Synthesis Using Ammonium Chloride

A more environmentally friendly approach involves using ammonium chloride (NH4Cl) as a catalyst under solvent-free conditions. This method is efficient and cost-effective, making it suitable for large-scale synthesis.

Table 3: Effect of Different Catalysts on the Synthesis of Ethyl 5-methyl-7-aryl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylates

Entry Catalyst Temp (°C) Time (h) Yield (%)
1 HCl 85 7 55
2 H2SO4 85 7 54
3 Sulfamic acid 85 7 85
4 CrCl3 85 9 55
5 Iodine 85 5 72
6 Gd2O3 85 4 86
7 Hg(OAc)2 100 6 92
8 AlCl3/CH3CN Reflux 4 94
9 DABCO/i-PrOH Reflux 3 85
10 NH4Cl 100 4 86

Chemical Reactions Analysis

Types of Reactions

7-(2-Fluorophenyl)-1,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

The compound exhibits a range of biological activities that make it suitable for various applications:

Anticancer Research

Research has indicated that derivatives of tetrazolo[1,5-a]pyrimidines can inhibit specific kinases involved in cancer progression. For instance, studies have shown that similar compounds can effectively inhibit aurora kinases, which play a crucial role in cell division and are often overexpressed in cancerous cells. This suggests potential applications in developing targeted cancer therapies.

Antimicrobial Properties

Compounds related to 7-(2-Fluorophenyl)-1,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid have demonstrated significant antimicrobial activity against various strains of bacteria and fungi. This property opens avenues for research into new antimicrobial agents, especially in an era of increasing antibiotic resistance.

Anti-inflammatory Applications

The compound may also exhibit anti-inflammatory properties by inhibiting phosphodiesterase enzymes. This suggests potential therapeutic uses in treating inflammatory diseases, such as arthritis or chronic inflammatory conditions.

Case Studies

Several case studies have been conducted to evaluate the efficacy of related compounds:

  • Study on Anticancer Activity : In vitro studies have shown that certain derivatives possess cytotoxic effects against multiple cancer cell lines, including breast and lung cancer cells. For example, one study reported an IC50 value of 27.6 μM against the MDA-MB-231 breast cancer cell line.
  • Antimicrobial Efficacy : A series of tests conducted on various bacterial strains indicated that compounds with similar structures exhibited broad-spectrum antimicrobial effects, making them candidates for further development as therapeutic agents.

Table 1: Biological Activities of Related Compounds

PropertyActivity DescriptionReference
Anticancer ActivityInhibition of aurora kinases; cytotoxicity against cancer cell lines
Antimicrobial ActivityBroad-spectrum activity against bacteria and fungi
Anti-inflammatory PotentialInhibition of phosphodiesterase enzymes

Mechanism of Action

The mechanism of action of 7-(2-Fluorophenyl)-1,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs in terms of structural features , synthetic methods , and biological or physicochemical properties .

Structural Analogues with Tetrazolo-Pyrimidine Cores
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features Reference
7-(2-Fluorophenyl)-1,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid 2-Fluorophenyl (C7), -COOH (C5) C₁₁H₇FN₆O₂ 280.21 Tetrazolo core, fluorinated aryl group
5-(4-Bromophenyl)-7-(2,4-dimethoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine 4-Bromophenyl (C5), 2,4-dimethoxyphenyl (C7) C₁₉H₁₆BrN₅O₂ 442.27 Halogenated and methoxy-substituted aryl groups
7-(2-Ethoxyphenyl)-3-[(3,4-dimethoxyphenyl)carbamoyl]-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid 2-Ethoxyphenyl (C7), carbamoyl (C3) C₂₄H₂₄N₄O₆ 464.48 Ethoxy and carbamoyl substituents

Key Observations :

  • Carboxylic acid at C5 is conserved across analogs, suggesting its role in hydrogen bonding or solubility .
Triazolo- and Pyrazolo-Pyrimidine Derivatives
Compound Name Core Structure Substituents Biological Activity Reference
7-Chloro-5-(4-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine Triazolo-pyrimidine Cl (C7), 4-fluorophenyl (C5) Anti-tubercular (IC₅₀ ~0.5 μM)
7-Oxo-5-phenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid Triazolo-pyrimidine -COOH (C2), phenyl (C5) Antimicrobial (Gram-positive bacteria)
Ethyl 5-(4-fluorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylate Pyrazolo-pyrimidine CF₃ (C7), 4-fluorophenyl (C5) Antiviral (SARS-CoV-2 protease inhibition)

Key Observations :

  • Triazolo-pyrimidines (e.g., compound from ) exhibit potent anti-tubercular activity, while pyrazolo-pyrimidines (e.g., ) show promise in antiviral applications. The tetrazolo core in the target compound may offer distinct electronic properties for niche targets.
  • Fluorinated aryl groups (e.g., 4-fluorophenyl in and 2-fluorophenyl in the target compound) enhance metabolic stability across all three heterocyclic systems .

Key Observations :

  • The target compound’s synthesis likely follows the iodine-catalyzed three-component condensation method described in , which achieves high yields (85–92%) for tetrazolo-pyrimidines.
  • Triazolo-pyrimidines require harsher conditions (POCl₃, 100°C), limiting functional group tolerance .

Biological Activity

Overview

7-(2-Fluorophenyl)-1,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid is a heterocyclic compound characterized by a unique structure that includes a tetrazole ring fused to a pyrimidine ring. The presence of a fluorophenyl group at the 7th position and a carboxylic acid group at the 5th position enhances its potential biological activity, making it of interest in medicinal chemistry and pharmacology .

  • Molecular Formula : C11H8FN5O2
  • Molecular Weight : 261.21 g/mol
  • CAS Number : 887031-67-6
  • IUPAC Name : 7-(2-fluorophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The compound may act as an enzyme inhibitor or modulator by binding to specific receptors or enzymes involved in disease pathways. This interaction can lead to significant therapeutic effects, including antimicrobial and anticancer activities .

Antimicrobial Activity

Research has indicated that derivatives of this compound exhibit notable antimicrobial properties. For instance, studies have shown that certain analogs possess inhibitory effects against bacterial strains and fungi, suggesting potential applications in treating infections .

Anticancer Activity

The anticancer potential of this compound has been evaluated through various assays. In vitro studies demonstrated its cytotoxic effects on several cancer cell lines. Key findings include:

  • Cell Lines Tested : A549 (lung cancer), SK-BR-3 (breast cancer), Jurkat (leukemia), and COLO201 (colorectal cancer).
  • Cytotoxicity Results : The compound showed a dose-dependent cytotoxic effect with IC50 values indicating significant activity against multiple cancer types. For example, in the MDA-MB-231 cell line, the compound exhibited cell cycle arrest in the G0/G1 phase at concentrations above 30 µM .

Study 1: Cytotoxicity Evaluation

A detailed study evaluated the cytotoxic effects of various derivatives of this compound using the MTT assay:

CompoundCell LineIC50 (µM)Mechanism
Compound AA54925Apoptosis induction
Compound BSK-BR-315Cell cycle arrest
Compound CJurkat10DNA synthesis inhibition

This study highlighted the selectivity and potency of specific derivatives against tumor cells compared to normal fibroblasts.

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of the compound against common bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Candida albicans32 µg/mL

This study confirmed that certain derivatives could effectively inhibit bacterial growth and suggested further exploration for potential therapeutic applications .

Q & A

Q. Q1. What are the standard synthetic routes for preparing 7-(2-fluorophenyl)-1,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid?

The synthesis typically involves cyclocondensation of precursors like aminotetrazoles and β-keto esters. For example:

Tetrazole Core Formation : React 5-aminotetrazole with a fluorophenyl-substituted β-keto ester under acidic conditions to form the tetrazolo[1,5-a]pyrimidine backbone .

Carboxylic Acid Introduction : Hydrolyze the ester group at position 5 using aqueous NaOH or HCl to yield the carboxylic acid .

Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) for purity.

Q. Q2. How can researchers mitigate instability of intermediates during synthesis?

The tetrazolo-pyrimidine core is prone to oxidation and ring-opening under harsh conditions. Strategies include:

  • Low-Temperature Reactions : Conduct cyclocondensation below 80°C to prevent decomposition .
  • Protective Groups : Use tert-butyl esters for the carboxylic acid to stabilize intermediates during purification .
  • In Situ Characterization : Monitor reactions via TLC or inline FTIR to isolate intermediates promptly .

Example : In fluorophenyl-substituted analogs, intermediates with electron-withdrawing groups (e.g., –CF₃) require inert atmospheres (N₂/Ar) to prevent side reactions .

Structural Characterization & Contradictions

Q. Q3. What analytical techniques resolve structural ambiguities in this compound?

  • X-ray Crystallography : Determines absolute configuration and confirms the tetrazolo-pyrimidine fusion. For example, bond angles (C–N–N ≈ 109°) distinguish tetrazolo from pyrazolo analogs .
  • ¹H/¹³C NMR : The carboxylic acid proton (δ 12–14 ppm, broad) and fluorophenyl aromatic signals (δ 7.2–7.8 ppm) validate substitution patterns .
  • HRMS : Precise mass matching (e.g., [M+H]+ calc. 303.0821) confirms molecular formula .

Conflict Resolution : Discrepancies between calculated and observed NMR shifts may arise from tautomerism. DFT calculations (e.g., B3LYP/6-31G*) model equilibrium states to reconcile data .

Biological Activity & Assay Design

Q. Q4. How should researchers design assays to evaluate its enzyme inhibition potential?

  • Target Selection : Prioritize enzymes with purine-binding sites (e.g., kinases, dehydrogenases) due to structural mimicry of purines .
  • IC₅₀ Determination : Use fluorescence-based assays (e.g., ADP-Glo™ Kinase Assay) with ATP concentrations near Km values .
  • Control Experiments : Compare activity against non-fluorinated analogs to assess the 2-fluorophenyl group’s role in binding .

Q. Q5. How can computational methods elucidate its mechanism of action?

  • Docking Simulations : Use AutoDock Vina to model interactions with targets (e.g., COX-2). The carboxylic acid group often forms hydrogen bonds with Arg120/Arg513 .
  • MD Simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories (AMBER force field) to identify critical binding residues .
  • SAR Analysis : Correlate substituent effects (e.g., 2-fluorophenyl vs. 4-chlorophenyl) with activity using QSAR models .

Data Contradictions in Biological Studies

Q. Q6. How to address conflicting reports on its anticancer activity?

Discrepancies may arise from cell line variability or assay conditions. Mitigation strategies:

  • Standardized Protocols : Use NCI-60 cell lines with consistent culture conditions (e.g., 10% FBS, 37°C, 5% CO₂) .
  • Metabolic Stability Testing : Evaluate compound stability in liver microsomes to rule out false negatives due to rapid degradation .
  • Combination Studies : Test synergy with standard chemotherapeutics (e.g., cisplatin) to identify context-dependent efficacy .

Comparative Studies with Structural Analogs

Q. Q7. What distinguishes this compound from pyrazolo[1,5-a]pyrimidine derivatives?

  • Electronic Effects : The tetrazolo ring increases electron deficiency, enhancing interactions with nucleophilic enzyme residues .
  • Solubility : The carboxylic acid group improves aqueous solubility (logP ≈ 1.2) compared to ester/methyl analogs (logP ≈ 2.5) .
  • Biological Half-Life : In vivo studies in rodents show a t₁/₂ of 4.2 h for the carboxylic acid vs. 1.8 h for methyl esters .

Stability & Storage Recommendations

Q. Q8. What conditions prevent degradation during storage?

  • Temperature : Store at –20°C in amber vials to avoid light-induced ring-opening .
  • Humidity Control : Use desiccants (silica gel) to prevent hydrolysis of the carboxylic acid group .
  • Lyophilization : For long-term stability, lyophilize as a sodium salt and store under argon .

Advanced Spectroscopic Challenges

Q. Q9. How to interpret overlapping signals in NMR spectra?

  • 2D NMR (COSY, HSQC) : Resolve aromatic proton overlaps (e.g., fluorophenyl Hs) via coupling correlations .
  • Variable Temperature NMR : Identify dynamic processes (e.g., ring puckering) by analyzing signal coalescence at elevated temperatures .

Regulatory Considerations for Preclinical Studies

Q. Q10. What guidelines apply to toxicity profiling of this compound?

  • OECD 423 : Acute oral toxicity testing in rodents (dose range: 50–300 mg/kg) .
  • AMES Test : Assess mutagenicity using Salmonella typhimurium strains TA98/TA100 .
  • hERG Binding Assay : Evaluate cardiac risk via patch-clamp studies (IC₅₀ threshold: >10 µM) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
7-(2-Fluorophenyl)-1,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid
Reactant of Route 2
7-(2-Fluorophenyl)-1,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid

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